2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid
Description
2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano (-CN) substituent at the 3-position of the azetidine ring, and an acetic acid moiety. This compound (CAS: 1260621-17-7) is widely utilized as a building block in pharmaceutical synthesis due to its reactive functional groups. The Boc group enhances solubility and stability during synthetic processes, while the cyano group offers versatility for further chemical modifications such as hydrolysis to carboxylic acids or amines .
Properties
IUPAC Name |
2-[3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-6-11(5-12,7-13)4-8(14)15/h4,6-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKBDBOLWVASAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2387234-48-0 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid typically involves the protection of amines using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for compounds containing the Boc group often involve the use of flow microreactor systems. This approach is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, and sodium hydroxide for protection, and trifluoroacetic acid or HCl for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine .
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid involves the interaction of its functional groups with various molecular targets. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The cyano group can participate in nucleophilic addition reactions, while the acetic acid moiety can engage in esterification and other reactions .
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Note: Discrepancies exist in the molecular formula and weight reported for the target compound ( lists C10H10O2, but structural analysis suggests additional nitrogen atoms from the azetidine and cyano groups). Further verification is recommended.
Key Structural and Functional Differences
A. Azetidine vs. Larger Rings
- Azetidine (4-membered ring) : The target compound and its azetidine analogs (e.g., 3-fluoro and 3-phenyloxy derivatives) exhibit higher ring strain, leading to increased reactivity in nucleophilic substitutions or ring-opening reactions compared to 5- or 6-membered analogs like pyrrolidine and piperidine derivatives .
- Pyrrolidine/Piperidine Analogs: These larger rings reduce steric strain, enhancing conformational flexibility and stability in biological systems. For example, the piperidine derivative (CAS 941289-27-6) is used in peptide mimetics due to its resemblance to natural amino acid side chains .
B. Substituent Effects
- Cyano (-CN): The target compound’s cyano group acts as a strong electron-withdrawing group, polarizing the azetidine ring and facilitating reactions like hydrolysis to carboxylic acids (e.g., yielding 1-(tert-Butoxycarbonyl)-3-cyanoazetidine-3-carboxylic acid, CAS 1158759-45-5) .
- Phenyloxy (-OPh) : The phenyl-substituted analog (CAS 2613381-45-4) enhances π-π stacking interactions, useful in kinase inhibitors or receptor-binding assays .
C. Functional Group Compatibility
- Boc Protection : All compounds retain the Boc group, enabling deprotection under mild acidic conditions (e.g., TFA) to generate free amines for subsequent coupling reactions .
- Acetic Acid Moiety : The -CH2COOH group allows for salt formation or conjugation with amines/alcohols, critical for prodrug design or bioconjugation .
Biological Activity
2-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}acetic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H21N1O5
- Molecular Weight : 259.3 g/mol
- CAS Number : 1696862-87-9
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
Pharmacological Effects
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Anti-inflammatory Activity :
- Research indicates that derivatives of azetidine compounds can exhibit anti-inflammatory properties. The potential mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
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Anticancer Potential :
- Some studies have suggested that compounds with a similar structure can induce apoptosis in cancer cells. The ability to target specific signaling pathways involved in cell proliferation may contribute to this effect.
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Neuroprotective Effects :
- Emerging evidence points towards the neuroprotective properties of azetidine derivatives. They may help mitigate oxidative stress and reduce neuronal cell death associated with neurodegenerative diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anti-inflammatory effects | Demonstrated significant reduction in TNF-alpha levels in vitro. |
| Study 2 | Assess anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study 3 | Evaluate neuroprotective effects | Showed reduced oxidative stress markers in neuronal cultures treated with the compound. |
In Vitro Studies
In vitro experiments have shown that this compound exhibits significant biological activity against various cell lines. For instance, one study reported a dose-dependent inhibition of cell growth in human cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic efficacy of this compound. Results indicated that administration led to reduced tumor growth and improved survival rates in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
